REACTION_CXSMILES
|
[NH:1]1[C:10]2[CH:5]([CH2:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=O.[H-].[Na+].S([O:19][CH3:20])(OC)(=O)=O.[OH-].[Na+].[ClH:23]>CN(C)C=O.C1(C)C=CC=CC=1.O>[Cl:23][C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]([CH3:2])[C:20](=[O:19])[CH2:3][CH2:4]2 |f:1.2,4.5,7.8|
|
Name
|
tetrahydroquinolinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1C(CCC2CC=CC=C12)=O
|
Name
|
dimethylformamide toluene
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C.C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating to 50° for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
is effected for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
Extraction with ethyl acetate (4 times, with 300 ml each time)
|
Type
|
CUSTOM
|
Details
|
drying
|
Type
|
CONCENTRATION
|
Details
|
concentration
|
Type
|
CUSTOM
|
Details
|
yield a solid residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallised from ethyl acetate/petroleum ether (1:1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C2CCC(N(C2=CC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |